4-Amino-6-(1,3-benzodioxol-5-yl)-4'-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile
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Overview
Description
4-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4’-METHYL-3-AZASPIRO[BICYCLO[310]HEXANE-2,2’-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a spirocyclic system, and multiple functional groups
Preparation Methods
The synthesis of 4-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4’-METHYL-3-AZASPIRO[BICYCLO[31One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, followed by cyclization and functional group transformations . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include palladium catalysts, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
4-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4’-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2’-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Materials Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Research: Its interactions with biological molecules can provide insights into new therapeutic targets and mechanisms of action.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in anticancer research, it has been shown to target microtubules, leading to cell cycle arrest and apoptosis . The pathways involved include modulation of tubulin polymerization and stabilization of microtubule structures.
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and spirocyclic compounds. Compared to these, 4-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4’-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2’-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE is unique due to its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14N4O4 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
2'-amino-6'-(1,3-benzodioxol-5-yl)-4-methylspiro[1,3-dioxolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile |
InChI |
InChI=1S/C17H14N4O4/c1-9-5-24-17(25-9)16(7-19)13(15(16,6-18)14(20)21-17)10-2-3-11-12(4-10)23-8-22-11/h2-4,9,13H,5,8H2,1H3,(H2,20,21) |
InChI Key |
MEADOLBGZCLPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(O1)C3(C(C3(C(=N2)N)C#N)C4=CC5=C(C=C4)OCO5)C#N |
Origin of Product |
United States |
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